1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one
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Overview
Description
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and an oxolane ring attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzene and oxirane.
Formation of Intermediate: The oxirane undergoes ring-opening in the presence of a strong acid or base to form a 3-hydroxypropyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2,5-dichlorobenzene under Friedel-Crafts acylation conditions using a Lewis acid catalyst such as aluminum chloride.
Final Product: The resulting product is this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one
- 1-(2,5-dichlorophenyl)-2-(tetrahydrofuran-3-yl)ethan-1-one
- 1-(2,5-dichlorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one
Uniqueness
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one is unique due to the specific positioning of the dichlorophenyl group and the oxolane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1565015-83-9 |
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Molecular Formula |
C12H12Cl2O2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C12H12Cl2O2/c13-9-1-2-11(14)10(6-9)12(15)5-8-3-4-16-7-8/h1-2,6,8H,3-5,7H2 |
InChI Key |
OUOOHWDYPOHGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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